5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c1-3-13-16(19)17(21-10-20-13)27-11-6-7-23(9-11)29(25,26)12-4-5-15-14(8-12)22(2)18(24)28-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXDFBHCWEYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production methods
Industrial production of this compound often involves scaling up the laboratory methods using robust and cost-effective processes. Continuous flow chemistry and batch reactors are commonly employed to maintain consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the multiple reactive sites present in its structure. Common reagents and conditions used in these reactions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts. Major products formed from these reactions: Depending on the reaction type, the major products can include oxidized or reduced forms of the compound, as well as derivatives with different substituents at the reactive sites.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Biology: In biological research, it is used to investigate its effects on cellular processes, particularly those involving its pyrimidine and sulfonyl components. Medicine: The compound has potential therapeutic applications due to its unique structure, which can interact with various biological targets, making it a candidate for drug development. Industry: Industrial applications include its use as an intermediate in the synthesis of other chemical products, demonstrating its versatility.
Mechanism of Action
The mechanism by which 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes and receptors, where the compound's structure allows it to bind and modulate activity. Pathways involved include signal transduction and metabolic processes influenced by the compound's unique chemical groups.
Comparison with Similar Compounds
Target Compound vs. Pyrimidinone Derivatives
The target compound shares a pyrimidin-4-yl core with several analogs, but its substituents distinguish it:
- Sulfonyl-pyrrolidine linker : Unlike compounds with tetrazole or thioether linkers (e.g., 4i and 4j in ), the sulfonyl group enhances polarity, possibly favoring aqueous solubility and hydrogen bonding with biological targets.
- Benzooxazolone core : This moiety is less common in pyrimidine derivatives but is associated with neuroactive or anti-inflammatory effects, contrasting with coumarin-linked analogs (e.g., 4i ) that may exhibit fluorescence or photodynamic activity.
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s ethyl and fluorine substituents may confer moderate logP (~2–3), balancing solubility and membrane penetration. In contrast, the trifluoromethyl group in ’s compound increases hydrophobicity (logP ~3–4).
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to thioether-linked analogs (e.g., 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one in ).
Biological Activity
The compound 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological pathways, making it a candidate for drug development, particularly in oncology and other therapeutic areas. This article provides an overview of its biological activity, synthesizing data from diverse sources to present a comprehensive understanding of its effects.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Pyrimidine Ring : The presence of a 5-fluoropyrimidine moiety indicates potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.
- Pyrrolidine Ring : This cyclic amine may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.
- Benzo[d]oxazole : This moiety is often associated with biological activity, particularly in inhibiting specific enzyme pathways.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4O4S |
| Molecular Weight | 396.44 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the compound's efficacy:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell growth in cancer cell lines, particularly those expressing mutant IDH.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in targeted cancer cells, suggesting a mechanism involving the activation of apoptotic pathways.
In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Tumor Xenograft Models : Administration of the compound in mouse models showed a marked reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine the optimal dosing regimens for therapeutic use.
Case Study 1: Efficacy Against Glioma
A recent study investigated the effects of this compound on glioma cells. The results showed that:
- Reduction in Tumor Growth : In glioma xenografts, treatment led to a 50% reduction in tumor volume.
- Mechanistic Insights : Western blot analyses revealed downregulation of survivin and upregulation of pro-apoptotic markers.
Case Study 2: Combination Therapy Potential
Another study explored the use of this compound in combination with standard chemotherapy agents. Findings indicated:
- Synergistic Effects : The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.
- Improved Survival Rates : In animal models, combined treatment improved overall survival rates compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
